molecular formula C14H10ClFO2 B6403567 2-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid CAS No. 1261976-34-4

2-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid

Cat. No.: B6403567
CAS No.: 1261976-34-4
M. Wt: 264.68 g/mol
InChI Key: ZOPBSDSCPDYEBR-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 4-chloro-2-methylbenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro or fluoro substituents.

    Oxidation: this compound derivatives with oxidized methyl groups.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its molecular targets. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)acetic acid: A phenoxyacetic acid derivative with similar substituents.

    4-Chloro-2-methylbenzoic acid: A benzoic acid derivative with a chloro and methyl substituent.

    4-Fluorobenzoic acid: A benzoic acid derivative with a fluoro substituent.

Uniqueness

2-(4-Chloro-2-methylphenyl)-4-fluorobenzoic acid is unique due to the combination of chloro, methyl, and fluoro substituents on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-6-9(15)2-4-11(8)13-7-10(16)3-5-12(13)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPBSDSCPDYEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690358
Record name 4'-Chloro-5-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-34-4
Record name 4'-Chloro-5-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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